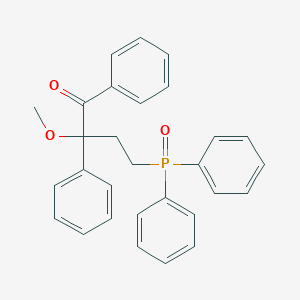
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate precursors under controlled conditions. One common method is the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in catalysis and coordination chemistry. The pathways involved include the formation of stable complexes and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the methoxy and butanone groups.
Diphenylphosphine oxide: Similar but without the additional phenyl and methoxy groups.
4-Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness
4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is unique due to its combination of a diphenylphosphoryl group with a methoxy and butanone moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of stable complexes and its use as a versatile reagent in organic synthesis .
Properties
CAS No. |
22950-51-2 |
|---|---|
Molecular Formula |
C29H27O3P |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-diphenylphosphoryl-2-methoxy-1,2-diphenylbutan-1-one |
InChI |
InChI=1S/C29H27O3P/c1-32-29(25-16-8-3-9-17-25,28(30)24-14-6-2-7-15-24)22-23-33(31,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
InChI Key |
OIVDQKVHFRFEEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)

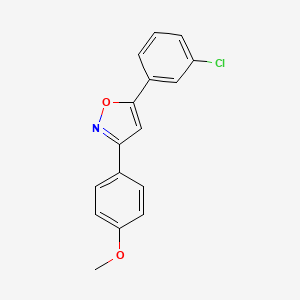

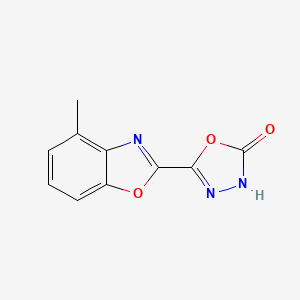
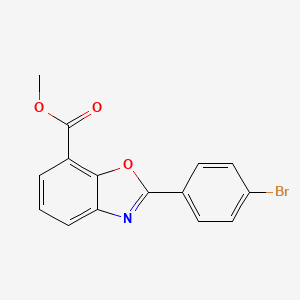
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
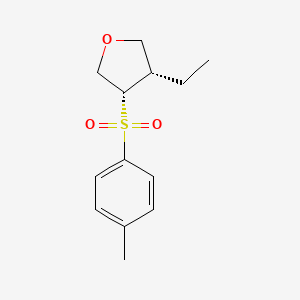
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

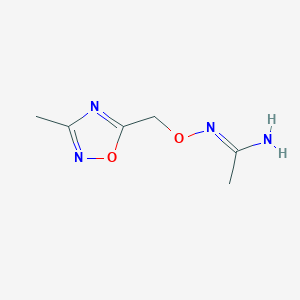
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
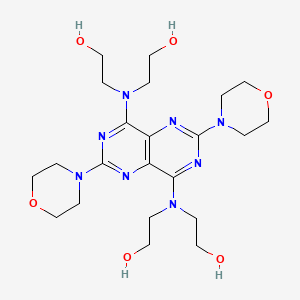
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
